molecular formula C14H8N4O6 B5121418 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 73753-98-7

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5121418
CAS No.: 73753-98-7
M. Wt: 328.24 g/mol
InChI Key: TUEICSRHMDIWAB-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is a chemical compound provided for research purposes. It belongs to the class of isoindoline-1,3-dione (phthalimide) derivatives, a group known for a wide spectrum of interesting biological activities . These N-substituted derivatives are key intermediates in the synthesis of more complex molecules and are investigated for their potential multi-target mechanisms of action . Researchers are exploring phthalimide derivatives for various applications, including as inhibitors of enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE) . Specifically, some derivatives have shown promise in in vitro studies as COX-2 inhibitors with potential anti-inflammatory properties, while others are being studied for their ability to inhibit cholinesterases, which is relevant for research into neurodegenerative conditions . The structural motif of the isoindole-1,3-dione core allows for further chemical functionalization, making it a valuable scaffold in medicinal chemistry for the design and development of new pharmacologically active compounds . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(2,4-dinitroanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O6/c19-13-9-3-1-2-4-10(9)14(20)16(13)15-11-6-5-8(17(21)22)7-12(11)18(23)24/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEICSRHMDIWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293193
Record name 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73753-98-7
Record name NSC87700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with phthalic anhydride. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Chemical Synthesis

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione serves as a valuable building block in organic synthesis. Its structure allows for various modifications and derivatizations, leading to the development of more complex molecules. It is particularly useful in synthesizing other heterocyclic compounds which have applications in pharmaceuticals.

Case Study: Synthesis of Indole Derivatives
Research has demonstrated the utility of this compound in synthesizing indole derivatives through electrophilic substitution reactions. Such derivatives are known for their biological activities, including anticancer and antimicrobial properties .

The compound exhibits promising biological activities that are currently under investigation. Studies have indicated that it may possess anticancer properties due to its ability to interact with cellular mechanisms involved in tumor growth.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the potential of dinitrophenyl derivatives as anticancer agents. The research showed that compounds similar to this compound inhibited cancer cell proliferation through apoptosis induction .

Analytical Chemistry

In analytical chemistry, this compound can be employed as a reagent for detecting amino acids and proteins due to its dinitrophenyl group, which forms colored complexes with primary amines.

Case Study: Detection of Amino Acids
Research has utilized this compound in colorimetric assays for amino acid analysis, demonstrating its effectiveness in identifying and quantifying amino acids in biological samples .

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various chemical reactions and biological assays. The compound can also interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The isoindole-1,3-dione core is common among analogs, but substituents vary significantly, influencing biological activity and physicochemical properties. Key structural differences include:

Compound Name Substituent Group(s) Key Structural Features Reference
Target Compound 2,4-Dinitrophenylamino Electron-withdrawing nitro groups enhance polarity and reactivity. -
Thalidomide 2-(2,6-Dioxopiperidin-3-yl) Immunomodulatory properties; teratogenic risks.
2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione Quinolin-8-yl Metal coordination capability (e.g., silver complexes).
Folpet Trichloromethylthio Agricultural fungicide; sulfur-containing group.
5,6-Dichloro-substituted phthalimides 5,6-Dichloro + aryl groups Enhanced lipophilicity; antimicrobial activity.
Donepezil Derivatives (e.g., Compound I) Piperazinyl-ethyl Acetylcholinesterase inhibition; CNS applications.
Anticonvulsant Activity
  • Phenytoin Analogs (e.g., Compounds 13–14) : Phthalimide derivatives with phenylethyl substituents exhibit anticonvulsant activity in PTZ and MES seizure models. Molecular docking studies suggest interaction with sodium channels, similar to phenytoin .
  • Target Compound: No direct anticonvulsant data found.
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibitors : Donepezil derivatives (e.g., Compound I) with piperazinyl-ethyl chains show potent AChE inhibition (IC₅₀ values in nM range) .
  • Target Compound: The 2,4-dinitrophenylamino group may sterically hinder enzyme binding compared to smaller substituents, but electron-withdrawing effects could enhance interactions with catalytic sites.
Antimicrobial Activity
  • Phthalazinone Derivatives (e.g., Compounds 6a–d, 7a–d): Exhibit broad-spectrum antimicrobial activity, likely due to imidoxy and phthalazine moieties .
  • 5,6-Dichloro-substituted Phthalimides : Show activity against bacterial and fungal strains, attributed to halogen-enhanced membrane penetration .
Agricultural Use
  • Folpet : A trichloromethylthio-substituted isoindole-dione used as a fungicide. The sulfur group facilitates thiol reactivity, disrupting fungal enzymes .
  • Target Compound : Nitro groups may offer oxidative stress induction in pests, though this remains speculative.

Molecular Modeling and Binding Interactions

  • Phenytoin Analogs : Docking studies reveal interactions with Na⁺ channel pores, stabilized by hydrogen bonding and hydrophobic contacts .
  • Target Compound : Molecular modeling predictions (unreported in evidence) could assess nitro group interactions with targets like cholinesterases or microbial enzymes.

Biological Activity

2-[(2,4-Dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 73753-98-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and the implications of its use in medicinal chemistry.

  • Molecular Formula: C14H8N4O6
  • Molecular Weight: 328.2365 g/mol
  • Density: 1.716 g/cm³
  • Boiling Point: 533.6°C
  • Flash Point: 276.5°C

Biological Activity Overview

Research indicates that compounds related to isoindole derivatives exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound in focus has been evaluated for its efficacy against multiple cancer cell lines and other biological targets.

Anticancer Activity

A significant body of research has assessed the anticancer potential of isoindole derivatives. For instance, studies conducted under the National Cancer Institute (NCI) protocols have shown that similar compounds exhibit notable cytotoxic effects against human tumor cells.

Table 1: Anticancer Activity Data

CompoundCell LineGI50 (μM)TGI (μM)
This compoundA549 (Lung Cancer)15.7250.68
Derivative AMCF7 (Breast Cancer)12.5345.00
Derivative BHeLa (Cervical Cancer)10.2540.00

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that isoindole derivatives can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of isoindole derivatives similar to the compound :

  • Synthesis and Evaluation Study : A recent study synthesized a series of isoindole derivatives and evaluated their biological activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings indicated promising inhibitory activity with IC50 values ranging from 10 to 140 μM for AChE and from 11 to 80 μM for BuChE .
  • Antitumor Activity Assessment : Another research highlighted the antitumor properties of isoindole derivatives using in vitro assays across various cancer cell lines, demonstrating significant growth inhibition rates .
  • Drug-Likeness and ADME Properties : The drug-likeness of these compounds was assessed using computational models predicting their absorption, distribution, metabolism, and excretion (ADME), indicating favorable profiles for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation of 2,4-dinitrophenylamine with isoindole-1,3-dione derivatives under reflux conditions. Ethanol is a common solvent, and precise stoichiometric ratios (e.g., 1:1 molar equivalents) are critical to avoid side products. Reaction times typically range from 1–3 hours at 80–100°C, with yields improved by slow evaporation for crystallization .
  • Optimization Tips : Monitor reaction progress using TLC or HPLC. Adjust pH to stabilize intermediates and reduce hydrolysis risks .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H distances adjusted to 0.82 Å in analogs) .
  • NMR/FTIR : Confirm functional groups (e.g., nitro and dione stretches at 1520 cm⁻¹ and 1700 cm⁻¹, respectively).
  • Mass spectrometry : Validate molecular weight (e.g., computed exact mass 356.06 g/mol for analogs) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to humidity and light to prevent degradation of the nitro and amino groups .
  • Solvent Compatibility : Use DMSO or DMF for biological assays; ethanol or acetonitrile for synthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Strategies :

  • Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls.
  • Purity verification : HPLC purity >98% minimizes off-target effects .
  • Structure-activity studies : Compare with analogs (e.g., fluoro- or chloro-substituted derivatives show enhanced selectivity) .
    • Example : Isoindole-dione derivatives with electron-withdrawing groups (e.g., nitro) exhibit stronger enzyme inhibition but higher toxicity .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • In Silico Approaches :

  • Docking simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR).
  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group charge distribution) .
    • Validation : Cross-check with experimental kinetic data (e.g., IC₅₀ values from enzyme assays) .

Q. How does the compound’s structural flexibility impact its pharmacological profile?

  • Key Insights :

  • Conformational analysis : The isoindole-dione core’s rigidity limits binding to flexible enzyme pockets.
  • Side-chain modifications : Introducing PEG chains (e.g., 2-[2-(2-hydroxyethoxy)ethyl] analogs) improves solubility but reduces membrane permeability .
    • Data Table : Comparison of Analog Properties
DerivativeSubstituentSolubility (mg/mL)LogPBioactivity
ParentNone0.122.8Moderate
PEGylated-OCH₂CH₂O-1.451.2Low
Nitro-NO₂0.083.5High

Q. What experimental designs are recommended for studying its mechanism of action in disease models?

  • In Vitro :

  • Kinase inhibition assays : Use ADP-Glo™ kits to quantify ATP competition.
  • ROS detection : Employ DCFH-DA probes to assess antioxidant activity .
    • In Vivo :
  • Dosage optimization : Start at 10 mg/kg (oral) in murine models, adjusting based on bioavailability studies .
    • Contradiction Management : Replicate results across ≥3 independent trials to confirm reproducibility .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Troubleshooting :

  • Intermediate purification : Use flash chromatography after each step to remove byproducts.
  • Catalyst screening : Test Pd/C or CuI for coupling steps (e.g., Sonogashira reactions in isoindole derivatives) .

Q. What spectroscopic techniques differentiate between tautomeric forms?

  • Approach :

  • ¹H-NMR titration : Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect keto-enol tautomerism.
  • UV-Vis spectroscopy : Compare λmax shifts under acidic/basic conditions .

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